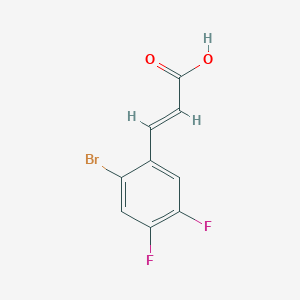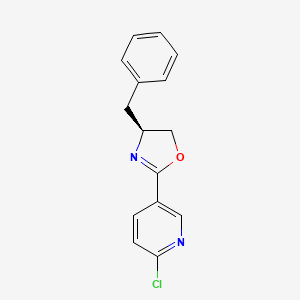
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene is an organic compound characterized by a benzene ring substituted with a butyl group and a phenylbutylsulfanyl group. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene typically involves the alkylation of benzene with butyl and phenylbutylsulfanyl groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-phenylbutan-2-yl chloride and butylbenzene. These intermediates are then reacted under controlled conditions to form the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: HNO3, H2SO4, AlCl3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Nitro-substituted aromatic compounds
Applications De Recherche Scientifique
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidative metabolism and conjugation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylbenzene: A simpler aromatic hydrocarbon with a butyl group attached to the benzene ring.
Phenylbutane: An aromatic compound with a phenyl group attached to a butane chain.
Sulfanylbutylbenzene: A compound with a sulfanyl group attached to a butylbenzene structure.
Uniqueness
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene is unique due to the presence of both phenylbutylsulfanyl and butyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H26S |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-(1-phenylbutan-2-ylsulfanyl)butylbenzene |
InChI |
InChI=1S/C20H26S/c1-3-19(15-17-11-7-5-8-12-17)21-20(4-2)16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3 |
Clé InChI |
OLRQVLLSJUCZDI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC=CC=C1)SC(CC)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




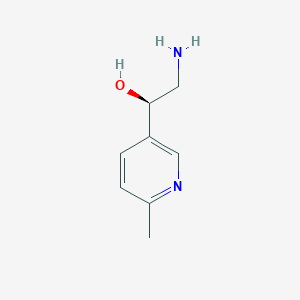

![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
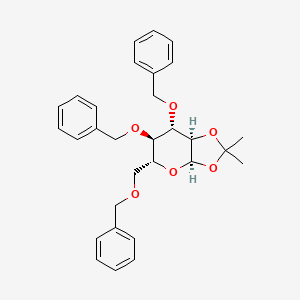
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
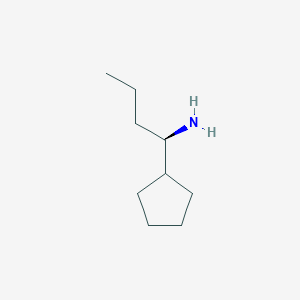

![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)
